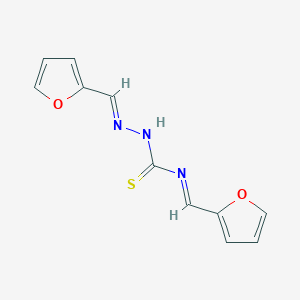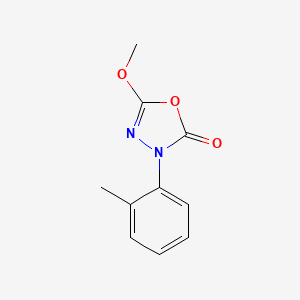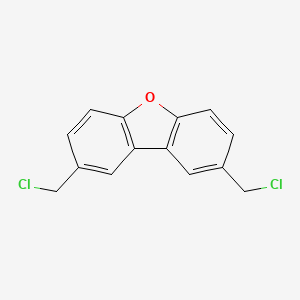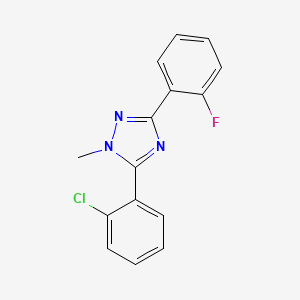
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, such as aldehydes or ketones. This particular compound features furan rings, which are five-membered aromatic rings containing one oxygen atom. The presence of these furan rings imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide generally involves the condensation reaction between furan-2-carbaldehyde and hydrazinecarbothioamide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.
Major Products Formed
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced forms of the Schiff base, potentially leading to amines.
Substitution: Substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms of the Schiff base. This coordination can enhance the biological activity of the compound, allowing it to interact with various biomolecules and cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A Schiff base with similar furan rings and hydrazine linkage.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide metal complexes: Metal complexes formed with similar Schiff bases.
Uniqueness
N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which includes two furan rings and a hydrazinecarbothioamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H9N3O2S |
|---|---|
Molekulargewicht |
247.28 g/mol |
IUPAC-Name |
(1E)-1-(furan-2-ylmethylidene)-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H9N3O2S/c17-11(12-7-9-3-1-5-15-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,17)/b12-7+,13-8+ |
InChI-Schlüssel |
PQXNXZAEFISILZ-INOXDZRUSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/C(=S)N/N=C/C2=CC=CO2 |
Kanonische SMILES |
C1=COC(=C1)C=NC(=S)NN=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)

![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)



![N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12901700.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)



